molecular formula C8H16N2O B3370796 1-(3-Aminopropyl)piperidin-2-one CAS No. 53653-65-9

1-(3-Aminopropyl)piperidin-2-one

Cat. No.: B3370796
CAS No.: 53653-65-9
M. Wt: 156.23 g/mol
InChI Key: YAGYGLVHFZFVTL-UHFFFAOYSA-N
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Description

Historical Context and Foundational Synthetic Discoveries

The chemistry of piperidines and their derivatives is rich with historical significance, dating back to the isolation of piperidine (B6355638) from black pepper in 1850. wikipedia.org The synthesis of the core piperidinone structure, a cyclic amide (lactam), has been a subject of extensive research for over a century, driven by the prevalence of this scaffold in natural products and pharmaceuticals. nih.govnih.gov

Early foundational methods for the synthesis of six-membered nitrogen heterocycles are broadly applicable to the piperidinone framework. These include:

Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of pyridines is a fundamental method for producing the saturated piperidine ring. wikipedia.org Modifications of this approach, starting with substituted pyridines, can lead to various piperidinone precursors. nih.gov

Cyclization Reactions: Various cyclization strategies have been developed to construct the piperidine ring. The Dieckmann condensation, for example, has been utilized for the ring closure in the synthesis of piperidone derivatives. nih.gov Another classical approach involves the cyclization of amino acids or their derivatives. For instance, δ-valerolactam (2-piperidinone) can be formed from 5-aminopentanoic acid. organic-chemistry.org

Multi-component Reactions: Reactions that combine multiple starting materials in a single step, such as the Mannich reaction, have also been employed to build the piperidinone scaffold, offering a convergent and efficient synthetic route. ajchem-a.com

The synthesis of N-substituted piperidinones, such as 1-(3-Aminopropyl)piperidin-2-one, typically involves the initial formation of the piperidin-2-one ring followed by the introduction of the substituent on the nitrogen atom. A common strategy would be the alkylation of δ-valerolactam with a suitable three-carbon synthon carrying a protected amine function, followed by deprotection. For example, a reaction with N-(3-bromopropyl)phthalimide and subsequent removal of the phthalimide (B116566) group using hydrazine (B178648) is a plausible, though not specifically documented for this compound, synthetic route based on established chemical principles. chemicalbook.com

Significance as a Versatile Molecular Scaffold and Synthetic Intermediate

The importance of this compound in chemical synthesis lies in its nature as a bifunctional molecule, which makes it a versatile scaffold and intermediate. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-Alzheimer's properties. researchgate.netnih.govajchem-a.com The introduction of substituents onto the piperidine scaffold can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.com

The two key functional groups of this compound offer distinct reactive sites:

The Lactam Moiety: The cyclic amide can undergo various chemical transformations. For instance, the carbonyl group can be reduced to a methylene (B1212753) group, converting the piperidin-2-one into a piperidine. The N-acyl bond can also be cleaved under certain conditions.

The Primary Amino Group: The terminal primary amine on the propyl side chain is a nucleophilic center that can readily react with a wide range of electrophiles. This allows for the straightforward introduction of diverse chemical functionalities through reactions such as acylation, alkylation, and sulfonylation, enabling the construction of compound libraries for screening purposes.

A practical example of the utility of a closely related compound, 1-(3-aminopropyl)piperidine, is its use in the functionalization of polyketones to prepare anion exchange membranes. researchgate.net In this application, the primary amine of the piperidine derivative reacts with the ketone functionalities of the polymer in a Paal-Knorr reaction. This demonstrates the potential of the aminopropyl-piperidine motif to serve as a linker for modifying polymers and other materials. By analogy, this compound could be employed in a similar fashion, with the lactam ring offering an additional site for subsequent modification or influencing the properties of the resulting material.

Contemporary Research Paradigms and Theoretical Frameworks

Modern chemical research is increasingly guided by principles of efficiency, sustainability, and predictability. While direct research on this compound is limited, contemporary paradigms in heterocyclic chemistry offer a framework for its potential future investigation.

Green Synthesis: There is a significant drive towards developing more environmentally friendly synthetic methods. bldpharm.com For a compound like this compound, this could involve exploring one-pot syntheses, using greener solvents, or employing catalytic methods that minimize waste and energy consumption. For instance, recent advances in the synthesis of piperidines include the use of biocatalysis and novel catalytic systems that operate under milder conditions. news-medical.net

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are now routinely used to understand reaction mechanisms, predict molecular properties, and guide the design of new molecules. acs.org Theoretical studies on the piperidinone scaffold could elucidate the conformational preferences of the ring, the reactivity of the lactam and amino groups, and its potential interactions with biological targets. Such studies are invaluable for rational drug design and for understanding the structure-activity relationships of its derivatives. nih.gov

Scaffold Hopping and Diversity-Oriented Synthesis: In drug discovery, "scaffold hopping" is a strategy used to identify novel core structures with similar biological activities to existing drugs but with improved properties. nih.gov The this compound scaffold, with its distinct three-dimensional shape and multiple points for diversification, is an excellent candidate for use in diversity-oriented synthesis to generate libraries of novel compounds for biological screening.

Current Research Scope and Objectives for the Compound Class

The class of N-substituted piperidin-2-ones, to which this compound belongs, presents several avenues for future research. The primary objectives for this compound class would be centered on leveraging its bifunctionality for the creation of novel molecules with specific applications.

Key research directions include:

Medicinal Chemistry: A major focus would be the synthesis of new derivatives for biological evaluation. The terminal amino group can be functionalized to introduce pharmacophores that target specific receptors or enzymes. The piperidinone core itself is found in molecules with potential anticancer activity. mdpi.com The objective would be to develop new chemical entities for various therapeutic areas, building upon the established biological importance of the piperidine scaffold. nih.gov

Materials Science: Following the example of using aminopropyl-functionalized piperidines in polymer chemistry, a research objective could be to explore the use of this compound as a monomer or a functionalizing agent for the development of new polymers and materials with unique thermal, mechanical, or ion-exchange properties. researchgate.net

Development of Synthetic Methodology: Further research into more efficient, stereoselective, and scalable syntheses of this compound and its analogues is a crucial objective. This would make these building blocks more accessible for broader applications. Recent innovations in C-H amination and other catalytic methods could provide novel routes to this class of compounds. acs.org

The exploration of this compound class is poised to contribute to the ongoing quest for novel molecules with beneficial properties, spanning from pharmaceuticals to advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminopropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYGLVHFZFVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301124
Record name 1-(3-Aminopropyl)-2-piperidinone
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Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53653-65-9
Record name 1-(3-Aminopropyl)-2-piperidinone
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Record name 1-(3-Aminopropyl)-2-piperidinone
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Record name 1-(3-aminopropyl)piperidin-2-one
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Advanced Synthetic Methodologies for 1 3 Aminopropyl Piperidin 2 One and Its Analogs

Regio- and Stereoselective Synthesis of the Piperidin-2-one Core

Lactamization Strategies and Optimization

Lactamization, the intramolecular cyclization to form an amide bond, is the cornerstone of piperidin-2-one synthesis. A common and direct route involves the cyclization of 5-aminopentanoic acid or its ester derivatives. While the synthesis of the parent 1-(3-aminopropyl)piperidin-2-one is not extensively detailed in standalone literature, a plausible and widely practiced approach involves the N-alkylation of δ-valerolactam itself. This can be achieved by reacting δ-valerolactam with a protected 3-aminopropyl halide, such as N-(3-bromopropyl)phthalimide, followed by deprotection to liberate the primary amine.

Alternative strategies for forming the core ring include:

Reductive Amination/Cyclization: A Mannich-type reaction involving an appropriate aldehyde, a primary amine (like methylamine (B109427) or ammonium (B1175870) acetate), and an acrylate (B77674) can lead to the formation of a piperidin-2-one intermediate, which can then be further modified. nih.gov

Oxidation of Piperidines: A metal-free, selective oxidation of a pre-formed piperidine (B6355638) ring can yield the corresponding lactam. organic-chemistry.orgresearchgate.net This method uses molecular iodine to facilitate the regioselective oxidation of C-H bonds directly adjacent to the cyclic amine under mild conditions. organic-chemistry.orgresearchgate.net

Baeyer-Villiger Oxidation: The oxidation of cyclopentanone (B42830) can produce δ-valerolactone, which can then be converted to the lactam. catalyticamidation.info

Optimization of these lactamization reactions often involves screening different coupling agents, catalysts, solvents, and temperatures to maximize yield and minimize side reactions. For instance, the Dieckmann cyclization of β-keto esters is a classic method to produce piperidin-2,4-diones, which can be further transformed. dicp.ac.cn

Asymmetric Synthesis of Piperidine Derivatives

Introducing chirality into the piperidin-2-one core is essential for developing stereospecific analogs. Several powerful asymmetric strategies have been developed.

Chiral Auxiliaries: Commercially available chiral molecules, such as D-phenylglycinol, can be condensed with precursors like δ-valerolactone. rsc.org The resulting chiral N-substituted piperidin-2-one can then direct the stereoselective alkylation at the C3 position. The choice of base and whether the hydroxyl group on the auxiliary is protected or not can significantly influence the diastereomeric ratio of the product. rsc.org

Organocatalysis: Small, chiral organic molecules like proline can catalyze the asymmetric introduction of functional groups. acs.org A biomimetic approach using (L)-proline has been used for the asymmetric addition of nucleophiles to Δ¹-piperideine, achieving high enantiomeric excess (ee). acs.org This strategy effectively prevents product racemization, particularly when using solvents like benzonitrile (B105546) or acetonitrile. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation: Transition metals, particularly palladium and rhodium, paired with chiral ligands, are highly effective for the asymmetric hydrogenation of unsaturated precursors like pyridinium (B92312) salts or pyrazin-2-ols to yield chiral piperidines and piperazin-2-ones, respectively, with excellent enantioselectivity. dicp.ac.cnrsc.org

Catalyst/MethodSubstrate TypeProduct TypeKey ConditionsYield (%)Stereoselectivity (ee/dr)Ref
(L)-ProlineΔ¹-Piperideine + Acetone2-AcetonylpiperidineDMSO, rt7097% ee acs.org
Rhodium(I) / Chiral LigandAlkenylisocyanates + AlkynesPolysubstituted Piperidines[2+2+2] CycloadditionGoodHigh ee nih.govnih.gov
Palladium / Chiral LigandPyrazin-2-olsChiral Piperazin-2-onesAsymmetric Hydrogenation-Excellent ee & de rsc.org
Chiral Auxiliary (D-phenylglycinol)N-Substituted Piperidin-2-one(3S)-3-Methylpiperidin-2-ones-BuLi, THF, -78°C91>99% de rsc.org
Chemo-enzymatic CascadeN-Substituted Tetrahydropyridines3-Substituted PiperidinesAmine Oxidase / Ene-Imine ReductaseGood-Excellent≥94% ee nih.gov

Functionalization of the Aminopropyl Side Chain

A key advantage of this compound is the presence of a terminal primary amine, which serves as a reactive handle for introducing chemical diversity. The primary challenge is to functionalize this amine selectively without affecting the less reactive amide nitrogen within the lactam ring.

Selective Amine Functionalization Techniques

The significant difference in nucleophilicity and basicity between the primary amine of the side chain and the lactam amide allows for high chemoselectivity. The lone pair of the primary amine is readily available, whereas the lactam nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it much less reactive.

Established techniques for selective functionalization include:

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids under standard conditions will selectively form an amide bond at the primary amine. A method using potassium acyltrifluoroborates under mild, acidic aqueous conditions has been shown to be highly chemoselective for primary amines, even in the presence of secondary amines and other functional groups. acs.orgnih.gov

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base selectively yields sulfonamides at the primary amine.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an imine, which is then reduced in situ to yield a secondary or tertiary amine on the side chain.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. nih.gov

Introduction of Diverse Chemical Moieties

The selective functionalization techniques described above open the door to attaching a vast array of chemical groups to the aminopropyl side chain, allowing for the fine-tuning of the molecule's properties. Examples of moieties that can be introduced include:

Aromatic and Heteroaromatic Rings: These can be introduced via amidation with corresponding carboxylic acids or reductive amination with aromatic aldehydes.

Alkyl and Cycloalkyl Groups: These are typically installed via reductive amination or direct alkylation.

Complex Scaffolds: Pre-functionalized building blocks, such as benzimidazolones, can be linked to the primary amine to create more complex structures with potential biological activity. nih.gov

Peptide Fragments: Standard peptide coupling methods can be used to attach amino acids or short peptide chains to the primary amine, creating peptide-mimetics. researchgate.net

Novel Catalytic Approaches in Synthesis

Modern catalysis offers powerful tools for synthesizing and functionalizing piperidin-2-one and its analogs with high efficiency and selectivity, often under mild conditions.

Rhodium Catalysis: Rhodium complexes are versatile catalysts for various transformations. Rhodium(I)-catalyzed [2+2+2] cycloadditions of alkynes and alkenylisocyanates provide a powerful route to polysubstituted piperidines. nih.govnih.gov Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium salts is an effective method for creating chiral piperidines. dicp.ac.cn

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and hydrogenation reactions. They have been successfully employed in the asymmetric hydrogenation of pyrazin-2-ols to access chiral piperazin-2-ones and in the reductive coupling of N-tosyl-tethered alkynones to form functionalized piperidines. rsc.org

Biocatalysis: The use of enzymes offers exceptional selectivity under environmentally benign conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions to produce piperidine derivatives in high yields. rsc.org Chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of pyridines to yield stereo-defined piperidines. nih.gov

Transition-Metal-Free Catalysis: An emerging area involves the use of non-metal catalysts. For example, molecular iodine can be used to catalyze the oxidation of cyclic amines to lactams, avoiding the need for metal catalysts. organic-chemistry.orgresearchgate.net Organophotocatalysis represents another innovative, metal-free approach, where light and an organic photosensitizer are used to drive reactions, such as the one-step synthesis of 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov

Catalyst SystemReaction TypeProductKey FeaturesRef
Rhodium(I) / (S)-DTBM-SEGPHOS [2+2+2] CycloadditionPolysubstituted PiperidinesHigh enantioselectivity, cleavable tether nih.gov
[RhCp*Cl₂]₂ / Chiral Amine Reductive TransaminationChiral PiperidinesExcellent diastereo- and enantioselectivity dicp.ac.cn
Pd(OTFA)₂(S)-C3-TunePhos Asymmetric HydrogenationChiral Piperazin-2-onesHigh yields and enantioselectivity (>99% ee) rsc.org
[Pd(C₃H₅)Cl]₂ / (S,S)-bdpp Reductive CouplingSubstituted PiperidinesCationic palladium(II) catalysis
Immobilized CALB Multicomponent ReactionPiperidine DerivativesReusable biocatalyst, high yields rsc.org
Molecular Iodine (I₂) / NaHCO₃ C-H OxidationLactamsMetal-free, chemoselective, mild conditions organic-chemistry.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful and versatile tools for the construction of piperidine rings. These methods often proceed with high efficiency and selectivity under mild reaction conditions. A variety of metals, including palladium, ruthenium, nickel, cobalt, and copper, have been successfully employed in the synthesis of piperidine analogs through reactions such as hydrogenation, cyclization, and cross-coupling. mdpi.comrsc.org

The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and effective route to the piperidine core. Heterogeneous catalysts, such as a cobalt catalyst based on titanium nanoparticles, have been developed for the acid-free hydrogenation of pyridines in water, demonstrating good yields and selectivity. mdpi.com Similarly, a ruthenium heterogeneous catalyst has been shown to be effective for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com Nickel silicide has also emerged as a novel catalyst for this transformation. mdpi.com For asymmetric synthesis, iridium(I) catalysts have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com

Gold-catalyzed reactions have enabled the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. Intramolecular cyclization of amides bearing alkene groups can be achieved through hydride transfer, a reaction that proceeds efficiently in polar solvents. mdpi.com Furthermore, cobalt(II) catalysts have been utilized in radical intramolecular cyclizations of linear amino-aldehydes to produce various piperidines. mdpi.com

The following table summarizes various transition metal-catalyzed systems for the synthesis of piperidine analogs.

Catalyst SystemReaction TypeSubstratesKey Features
Co/TiO₂ Nanoparticles HydrogenationSubstituted PyridinesAcid-free conditions; uses water as a solvent. mdpi.com
Ruthenium (Heterogeneous) HydrogenationMulti-substituted PyridinesHigh diastereoselective cis-hydrogenation. mdpi.com
Iridium(I) Complex Asymmetric Hydrogenation2-Substituted Pyridinium SaltsHigh stereoselectivity. mdpi.com
Gold(I) Complex Oxidative AminationNon-activated AlkenesSimultaneous N-heterocycle formation and double bond difunctionalization. mdpi.com
Cobalt(II) Complex Radical CyclizationLinear Amino-aldehydesEffective for producing a variety of piperidines. mdpi.com
Palladium(II) 1,3-Chirality TransferAllylic AlcoholsUsed in the synthesis of (R)-(-)- and (S)-(+)-coniine. ajchem-a.com
Copper(I) Iodide (CuI) Domino ReactionAldehydes, 2-Aminopyridines, AlkynesThree-component, one-pot synthesis of imidazo[1,2-a]pyridines. nih.gov

Organocatalytic and Biocatalytic Pathways

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering high enantioselectivity and environmentally benign reaction conditions.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. One notable example is the domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol. This approach allows for the synthesis of polysubstituted piperidines from aldehydes and trisubstituted nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity. nih.gov

Biocatalysis leverages enzymes to perform highly specific and efficient chemical reactions. A hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.gov This process uses a transaminase enzyme to generate a key reactive intermediate which then undergoes a complexity-building Mannich reaction, demonstrating the synergy between biocatalysis and organocatalysis. nih.gov

Catalytic PathwayCatalyst TypeReactionKey Features
Organocatalysis O-TMS protected diphenylprolinolDomino Michael addition/aminalizationForms four contiguous stereocenters with high enantioselectivity. nih.gov
Biocatalysis/Organocatalysis Hybrid TransaminaseCascade process / Mannich reactionCombines the specificity of enzymes with organocatalytic transformations. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use more sustainable materials. jocpr.com The synthesis of this compound and its analogs is an area where these principles can be effectively applied.

Solvent-Free and Reduced-Solvent Methodologies

Minimizing or eliminating the use of organic solvents is a key goal of green chemistry. Solvents contribute significantly to the environmental impact of chemical processes. Researchers have developed solvent-free and reduced-solvent methodologies for piperidine synthesis.

One approach involves performing reactions under neat (solvent-free) conditions. For instance, new polysubstituted propargylamine (B41283) analogs with a piperidine scaffold have been synthesized in good to excellent yields via a one-pot reaction at 120 °C without any solvent. ajchem-a.com Another example is the development of a class of 4-hydroxy-2-pyridones through the reaction of an aromatic aldehyde and a secondary amine under solvent-free conditions at room temperature, completely avoiding the need for a catalyst. ajchem-a.com

Water, as a non-toxic and abundant solvent, is an excellent medium for green synthesis. A catalyst-free, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid has been developed in water under reflux conditions. ajchem-a.com In this green procedure, water itself can catalyze the reaction through hydrogen bonding. ajchem-a.com The use of aqueous conditions is also seen in transition metal catalysis, such as the hydrogenation of pyridines using a cobalt catalyst in water. mdpi.com

Atom-Economy and Sustainable Synthesis Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. jocpr.comprimescholars.com

The development of synthetic routes with high atom economy is crucial for sustainable chemistry. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are particularly atom-economical. A notable example is the synthesis of piperidine from the bio-based platform chemical furfural (B47365). nih.gov This transformation proceeds via a one-pot direct amination process over a surface single-atom alloy (SSAA) catalyst, achieving a high yield of 93% under mild conditions. nih.gov The process involves a cascade of furfural amination, hydrogenation, and ring rearrangement, demonstrating an efficient use of starting materials. nih.gov

Similarly, cycloaddition reactions, like the Diels-Alder reaction, are classic examples of 100% atom economy, as all atoms from the reactants are incorporated into the product. jocpr.com Photochemical [2+2] intramolecular cycloaddition of dienes has been used to obtain bicyclic piperidinones, which can then be converted to piperidines. This method is scalable and highlights a sustainable approach to complex piperidine structures. mdpi.com

Elucidation of Reactivity and Mechanistic Pathways of 1 3 Aminopropyl Piperidin 2 One

Chemical Transformations of the Lactam Ring

The piperidin-2-one ring, a cyclic amide (lactam), is a key structural feature that governs a significant portion of the molecule's reactivity. Its transformations primarily involve reactions that disrupt the ring structure or modify the carbon atom adjacent to the carbonyl group.

Ring-Opening Reactions and Re-cyclization Studies

The lactam ring of 1-(3-aminopropyl)piperidin-2-one can undergo cleavage under various conditions. This ring-opening is often a critical step in both degradative and synthetic pathways.

Hydrolysis: In the presence of strong acids or bases, the amide bond of the lactam can be hydrolyzed to yield the corresponding amino acid, 6-amino-4-(3-aminopropylamino)hexanoic acid. This reaction is a classic example of amide hydrolysis, driven by the susceptibility of the carbonyl carbon to nucleophilic attack.

Reductive Cleavage: While less common for simple lactams, certain reducing agents can effect the cleavage of the amide bond. However, more typically, reduction of the lactam carbonyl to a methylene (B1212753) group is observed, leading to the formation of a substituted piperidine (B6355638).

Aminolysis: The lactam can react with strong nucleophiles, such as other amines, under forcing conditions to yield open-chain diamides. The intramolecular aminopropyl group can also, in principle, participate in such reactions, potentially leading to oligomeric or polymeric structures under specific catalytic conditions. researchcommons.org

Re-cyclization: The open-chain amino acid resulting from hydrolysis can, under appropriate dehydrating conditions, re-cyclize to reform the piperidin-2-one ring. This equilibrium is a key consideration in reaction design and product stability.

Studies on related piperidine derivatives have shown that ring-opening can also be induced by photooxidation or by treatment with strong bases when an allylic group is present on the nitrogen. researchgate.net Furthermore, palladium-catalyzed deconstructive aminolysis has been used to open bridged valerolactam-butyrolactones, suggesting that similar catalytic methods could be explored for this compound. nih.gov

α-Functionalization of the Carbonyl System

The carbon atom alpha to the lactam carbonyl (C-3 position) is susceptible to deprotonation to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position.

Enolate Formation: Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), are typically used to deprotonate the α-carbon. bham.ac.ukwikipedia.org The resulting enolate is a powerful nucleophile. bham.ac.ukwikipedia.org The stereochemistry of the enolate (cis or trans) can be influenced by the choice of base and reaction conditions. bham.ac.uk For N-substituted piperidinones, the formation of the cis-enolate is often favored. bham.ac.uk

Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This reaction forms a new carbon-carbon bond at the α-position. For example, methylation can be achieved using methyl iodide. Studies on similar N-substituted piperidin-2-ones have shown that this alkylation can be highly diastereoselective, depending on the nature of the N-substituent and the reaction conditions. researchgate.net

Aldol (B89426) and Related Reactions: The enolate can also participate in aldol reactions with aldehydes and ketones, leading to the formation of β-hydroxy lactams. These products can be further dehydrated to yield α,β-unsaturated lactams.

Halogenation: Reaction of the enolate with a halogen source, such as N-bromosuccinimide, introduces a halogen atom at the α-position.

The table below summarizes some potential α-functionalization reactions of this compound.

Reaction Reagents Product Type
Alkylation1. LDA, -78 °C; 2. RX (e.g., CH₃I)3-Alkyl-1-(3-aminopropyl)piperidin-2-one
Aldol Addition1. LDA, -78 °C; 2. R'CHO3-(1-Hydroxyalkyl)-1-(3-aminopropyl)piperidin-2-one
Halogenation1. LDA, -78 °C; 2. X₂ or NBS3-Halo-1-(3-aminopropyl)piperidin-2-one

Reactivity Profiles of the Aminopropyl Moiety

The primary amine of the aminopropyl side chain offers a rich platform for a variety of chemical transformations, often proceeding independently of the lactam ring.

Nucleophilic Reactivity and Condensation Reactions

The primary amine is a potent nucleophile and can participate in a wide range of reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This is a common method for derivatization. orientjchem.org

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Condensation Reactions: The amine can condense with carbonyl compounds to form imines (Schiff bases). These imines can be stable or serve as intermediates for further reactions.

Selective Derivatization at Primary Amine Functionality

The selective modification of the primary amine in the presence of the lactam is a key synthetic challenge.

Protection/Deprotection: The primary amine can be selectively protected using standard amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This allows for subsequent reactions to be carried out on the lactam ring without interference from the amine. The protecting group can then be removed under specific conditions. For instance, the Boc group is readily removed with acid. The use of protecting groups is a common strategy in the synthesis of complex molecules containing the piperidine framework. researchgate.net

Selective Acylation: Under carefully controlled conditions, it is possible to selectively acylate the primary amine in the presence of the lactam. This chemoselectivity is often achieved by using milder acylating agents and controlling the reaction temperature and stoichiometry. researchgate.net

The following table outlines some selective derivatization reactions of the aminopropyl moiety.

Reaction Reagents Product
N-Boc Protection(Boc)₂O, baseBoc-protected amine
N-AcylationAcetic anhydride (B1165640), mild baseN-acetyl derivative
Reductive AminationR'CHO, NaBH₄N-alkylated amine

Kinetic and Thermodynamic Studies of Reactions

A comprehensive understanding of the reactivity of this compound requires an examination of the kinetic and thermodynamic parameters that govern its transformations.

Kinetic vs. Thermodynamic Control in Enolate Formation: In the α-functionalization of the lactam ring, the formation of the enolate can be under either kinetic or thermodynamic control. bham.ac.ukwikipedia.org The kinetic enolate is formed faster and is typically the less substituted enolate, favored by bulky bases and low temperatures. bham.ac.uk The thermodynamic enolate is the more stable enolate and is favored by higher temperatures and the use of a slight excess of the ketone to allow for equilibration. bham.ac.ukmasterorganicchemistry.com

Thermodynamics of Ring-Opening: The ring-opening polymerization of lactones, which is analogous to the ring-opening of lactams, is highly dependent on thermodynamic parameters. nih.govrsc.orgnih.gov The polymerizability of a cyclic monomer is determined by the Gibbs free energy change (ΔGp) of polymerization. wiley-vch.de For many cyclic monomers, polymerization is enthalpically driven due to the release of ring strain, but entropically disfavored. This leads to the concept of a ceiling temperature (Tc), above which polymerization is not thermodynamically favorable. wiley-vch.de While specific data for this compound is not readily available, the principles governing lactone and lactam polymerization suggest that the stability of the ring will be a crucial factor in any potential polymerization or ring-opening reactions. nih.govrsc.orgnih.govwiley-vch.de

Mechanistic Pathways: Detailed mechanistic studies, often employing computational methods such as Density Functional Theory (DFT), can provide insights into the transition states and energy barriers of various reactions. nih.govmdpi.com For example, DFT studies on related systems have elucidated the mechanisms of C-H arylation and epimerization of piperidines, revealing the roles of radical intermediates and the thermodynamic stability of the products. nih.gov Such studies on this compound would be invaluable for predicting reactivity and optimizing reaction conditions.

Detailed Mechanistic Investigations using Experimental and Computational Techniques

Searches for reaction kinetics, thermodynamic data, transition state analyses, and specific computational models for this compound have not yielded any specific research findings. The primary information available for this compound is centered on its basic identification, including its chemical structure and sourcing from various chemical suppliers.

While general principles of reactivity for N-substituted piperidinones and compounds with primary amino groups can be inferred, any detailed discussion on the mechanistic pathways of this compound would be speculative due to the lack of direct experimental or computational evidence. For instance, one could hypothesize about the nucleophilic character of the primary amino group or the potential for reactions at the lactam functionality; however, without supporting data from techniques such as kinetic studies, isotopic labeling, or computational chemistry, these remain conjectures.

The absence of such studies could be attributed to various factors, including a niche application area or a focus of research in proprietary industrial settings that is not publicly disclosed. Therefore, a detailed and scientifically accurate elucidation of its reactivity and mechanistic pathways, as demanded by the requested outline, cannot be provided at this time.

Further research, including dedicated experimental and computational studies, would be necessary to generate the data required for a thorough understanding of the mechanistic behavior of this compound.

Strategic Derivatization and Molecular Diversification

Synthesis of Substituted 1-(3-Aminopropyl)piperidin-2-one Derivatives

The generation of analogs of this compound can be systematically approached by modifying its two key components: the piperidin-2-one ring and the aminopropyl side chain. These modifications allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships.

Modification of the Piperidin-2-one Heterocycle

The piperidin-2-one ring system is a common motif in many biologically active compounds and offers several positions for substitution. While direct derivatization of the this compound backbone is a primary strategy, insights can be drawn from the broader chemistry of substituted piperidines and piperidinones. For instance, the synthesis of 4-substituted-3-aminopiperidin-2-ones has been achieved through methods like diastereoselective cuprate (B13416276) addition to α,β-unsaturated esters, followed by reductive amination. This approach allows for the introduction of various substituents at the C-4 position of the piperidin-2-one ring, thereby influencing the molecule's conformation and biological activity.

Furthermore, the synthesis of polysubstituted piperidines has been accomplished through various synthetic routes, including multicomponent reactions and cyclization strategies. These methodologies can be adapted to introduce a range of functional groups onto the piperidin-2-one core of this compound, leading to a library of novel derivatives.

A representative, though not exhaustive, list of commercially available or synthetically accessible derivatives with modifications on the piperidin-2-one ring is presented below.

Derivative NameModification on Piperidin-2-one Ring
3-Amino-1-(3-methylphenyl)piperidin-2-oneSubstitution of the aminopropyl group with a methylphenyl group at the N-1 position.
3-Amino-1-(2-methylcyclopropyl)piperidin-2-oneIntroduction of a methylcyclopropyl group at the N-1 position.
3-Amino-1-(2,2,2-trifluoroethyl)piperidin-2-oneIncorporation of a trifluoroethyl group at the N-1 position.

This table is for illustrative purposes and showcases the potential for modification at the N-1 position of the piperidin-2-one ring, a common strategy in derivatization.

Tailoring the Aminopropyl Linker

The primary amino group of the aminopropyl linker is a key reactive handle for a multitude of chemical transformations. Standard amine chemistry can be readily applied to introduce a wide variety of substituents, thereby altering the polarity, basicity, and hydrogen bonding capacity of the molecule.

Common reactions involving the primary amine include:

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides leads to the formation of stable amide and sulfonamide derivatives, respectively. This allows for the introduction of a vast array of functional groups.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine is a powerful method for introducing alkyl or arylalkyl substituents onto the nitrogen atom. This reaction is highly versatile and can be performed in a one-pot fashion. iupac.orgresearchgate.net

Multicomponent Reactions: The primary amine can participate in multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex, peptide-like structures from simple starting materials. nih.govnih.gov

These transformations provide access to a diverse set of derivatives with tailored properties. For example, the synthesis of N-substituted piperidines through reductive amination is a well-established method for creating libraries of compounds for screening purposes.

Synthesis of Poly-Functionalized Analogs

The combination of modifications on both the piperidin-2-one ring and the aminopropyl linker can lead to the generation of poly-functionalized analogs with increased structural complexity and potentially enhanced biological activity. One-pot multicomponent reactions are particularly well-suited for this purpose, enabling the simultaneous formation of multiple bonds and the introduction of several functional groups in a single synthetic step. For instance, a one-step reaction involving an aldehyde, a secondary amine (like the piperidine (B6355638) nitrogen after initial modification), and an isocyanide could lead to highly substituted derivatives.

Incorporation into Complex Molecular Architectures

Beyond simple substitution, the this compound scaffold can be integrated into more complex molecular frameworks, such as fused heterocyclic systems and hybrid molecules, to explore novel chemical space.

Formation of Fused Heterocyclic Systems

The reactive functionalities of this compound can be exploited to construct fused heterocyclic systems. For example, the aminopropyl side chain can participate in cyclization reactions to form new rings. One notable example is the Pictet-Spengler reaction , where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. rsc.org While not directly a β-arylethylamine, derivatization of the terminal amine of this compound with an appropriate aryl group could create a suitable precursor for such a cyclization, leading to novel fused systems.

Another approach involves the reaction of the diamine functionality (the piperidine nitrogen and the terminal primary amine) with dicarbonyl compounds to form various heterocyclic structures. For example, reaction with 1,3-diketones can lead to the formation of pyrimidine-fused systems. nih.gov The intramolecular Staudinger/aza-Wittig tandem reaction of N-ω-azidoalkyl substituted aldehydes or ketones is another powerful method for the in situ generation of imines and their subsequent cyclization to form fused heterocyclic systems. nih.gov

Scaffold Hybridization and Privileged Structures

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be hybridized with known "privileged structures" – molecular frameworks that are known to bind to multiple biological targets.

Examples of privileged structures that could be coupled to the this compound scaffold include:

Indole: A ubiquitous heterocycle in natural products and pharmaceuticals.

Quinoline: A key component of many antimalarial and anticancer drugs.

Diaryl ether: A structural motif found in various approved drugs.

The terminal amino group of this compound provides a convenient attachment point for these privileged scaffolds, typically through the formation of amide, sulfonamide, or amine linkages. This approach allows for the generation of novel hybrid molecules with the potential for unique pharmacological profiles.

Conjugation Chemistry and Macromolecular Integration

The functional-group-rich structure of this compound, featuring a reactive primary amine and a lactam moiety, makes it a versatile building block for conjugation to macromolecules. This strategic derivatization allows for the precise installation of the piperidinone motif onto larger scaffolds, thereby imparting new properties and functions to the resulting materials. The primary amine serves as a key handle for a variety of coupling chemistries, enabling the integration of this heterocyclic system into diverse macromolecular architectures, including synthetic polymers and complex three-dimensional structures like dendrimers.

Covalent Attachment to Polymeric Materials

The covalent attachment of this compound to polymeric materials represents a significant strategy for modifying the surface properties and functionalities of these materials. The primary amine of the molecule provides a nucleophilic site that can readily participate in a range of well-established conjugation reactions.

One of the most common methods for immobilizing amine-containing molecules onto polymer backbones is through amide bond formation . Polymers bearing activated carboxylic acid groups, such as N-hydroxysuccinimide (NHS) esters, can react efficiently with the primary amine of this compound to form a stable amide linkage. This approach is widely used for functionalizing polymers intended for biomedical applications. For instance, a hypothetical reaction could involve a biocompatible polymer like polyethylene (B3416737) glycol (PEG) that has been functionalized with a terminal carboxylic acid. Activation of this acid with a carbodiimide (B86325) and NHS would generate a reactive NHS ester, which would then readily couple with this compound.

Another versatile method is reductive amination . This reaction involves the condensation of the primary amine with an aldehyde or ketone group on a polymer to form a Schiff base, which is then reduced to a stable secondary amine linkage. This strategy is particularly useful for modifying polysaccharides and other polymers that can be readily oxidized to introduce aldehyde functionalities.

Furthermore, polymers containing isocyanate or isothiocyanate groups can be used to form urea (B33335) or thiourea (B124793) linkages with the aminopropyl moiety of the piperidinone derivative. These reactions are typically high-yielding and proceed under mild conditions, making them suitable for a variety of polymeric substrates.

The resulting polymer-conjugates bearing the this compound moiety could exhibit altered physical properties, such as enhanced hydrophilicity or modified charge characteristics, depending on the nature of the polymer backbone. Moreover, the piperidinone unit itself could introduce specific binding sites or catalytic activity to the polymer.

Construction of Dendrimers and Supramolecular Assemblies

The unique structural features of this compound also lend themselves to the construction of more complex, highly organized macromolecular structures such as dendrimers and supramolecular assemblies.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. nih.gov The surface of a dendrimer is typically decorated with a multitude of functional groups that can be chemically modified. The primary amine of this compound makes it an ideal candidate for the surface modification of dendrimers. For example, poly(amidoamine) (PAMAM) dendrimers, which are commercially available and widely studied, often terminate in primary amine or carboxylic acid groups. nih.gov A PAMAM dendrimer with a carboxylated surface could be readily conjugated with this compound via amide bond formation, resulting in a dendrimer whose periphery is densely coated with piperidinone moieties. nih.govchemrxiv.org Such functionalized dendrimers could exhibit unique host-guest properties, with the interior pockets of the dendrimer capable of encapsulating small molecules and the piperidinone-functionalized surface modulating solubility and interacting with biological systems. nih.govchemrxiv.org

Supramolecular assemblies are large, ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The lactam ring of this compound contains both a hydrogen bond donor (the N-H group, if unsubstituted at the lactam nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This feature, combined with the potential for hydrogen bonding involving the primary amine, allows the molecule to participate in the self-assembly of larger, ordered structures. For instance, in a non-polar solvent, molecules of this compound could potentially form linear or cyclic aggregates through intermolecular hydrogen bonding between the lactam moieties. The specific nature of these assemblies would be influenced by factors such as solvent polarity and temperature. The introduction of other interacting groups through derivatization of the primary amine could lead to even more complex and functionally diverse supramolecular architectures. mdpi.com

Role As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in Multi-Step Total Synthesis of Complex Molecules

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce specific structural features and stereochemistry.

Key intermediates are crucial compounds in a synthetic pathway that possess the core structure of the target molecule, allowing for its elaboration through further chemical modifications. Despite the prevalence of the piperidone moiety in medicinally relevant molecules, specific examples of 1-(3-Aminopropyl)piperidin-2-one serving as a documented key intermediate in the multi-step total synthesis of a named complex molecule are not found in the current body of scientific literature. Research often focuses on other functionalized piperidine (B6355638) derivatives for the construction of complex molecular architectures.

Design and Synthesis of Chemical Probes for Research Applications

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes often involves the synthesis of a core scaffold that can be modified with reporter groups (e.g., fluorescent tags) or reactive groups for target engagement.

A review of the available scientific literature indicates that there are no published studies on the use of this compound as a foundational scaffold for the design and synthesis of chemical probes. While the primary amine offers a convenient handle for the attachment of fluorophores or other moieties, researchers have not yet reported the development of specific probes based on this particular chemical entity.

The Versatile Role of this compound in Synthetic Chemistry

The compound this compound is a bifunctional molecule featuring a six-membered lactam ring and a primary amine on a propyl side chain. This unique structural arrangement makes it a valuable building block in organic synthesis. While detailed research into its specific applications is still emerging, its inherent chemical functionalities suggest significant potential as a precursor in various advanced synthetic applications.

The structure of this compound, with its nucleophilic primary amine and a lactam moiety that can be subject to ring-opening reactions, positions it as a versatile scaffold. The primary amine allows for a wide range of chemical modifications, such as acylation, alkylation, and arylation, enabling the introduction of diverse functional groups. This versatility is fundamental to its role as a building block for more complex molecules.

Tools for Mechanistic Chemical Biology Studies

In the field of chemical biology, small molecules that can be used to probe biological systems are of paramount importance. These "chemical probes" are designed to interact with specific biological targets, allowing researchers to study their function in real-time within a cellular context.

The this compound scaffold is a potential starting point for the synthesis of such probes. The terminal primary amine serves as a convenient attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags. Furthermore, the piperidinone core can be systematically modified to optimize binding affinity and selectivity for a target protein. By appending different substituents to this core structure, chemists can create a library of compounds to screen for specific biological activity, thereby developing tools to dissect complex biological pathways.

Affinity Reagents and Labeling Components

Affinity reagents are crucial for identifying and isolating specific proteins from complex biological mixtures. These reagents typically consist of a molecule that binds selectively to a target protein, linked to a tag (like biotin) for purification or a reactive group for covalent labeling.

This compound provides a straightforward framework for the construction of affinity reagents. The primary amine can be readily coupled to various moieties, including photo-reactive groups like diazirines or benzophenones, to create photoaffinity probes. Upon binding to a target protein, these probes can be activated by light to form a covalent bond, permanently labeling the protein of interest. This allows for the identification of unknown cellular targets of a bioactive compound or for mapping the binding site within a protein. The aminopropyl chain provides a flexible linker, which can be crucial for positioning the reactive group optimally for interaction with the target protein.

While specific, published examples detailing the extensive use of this compound in these advanced applications are not yet widespread, its structural attributes strongly support its utility as a foundational element in the development of sophisticated chemical tools for biological research.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of a molecule. nih.gov For 1-(3-Aminopropyl)piperidin-2-one, DFT calculations can provide a detailed picture of its molecular geometry, electronic stability, and reactivity. researchgate.net

Key electronic properties and reactivity descriptors for this compound, as would be predicted by DFT calculations, are summarized in the table below. These parameters are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Table 1: Predicted Quantum Chemical Properties of this compound
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.8 DIndicates the overall polarity of the molecule.
Mulliken Atomic ChargesO(C=O): -0.55, N(amine): -0.48, N(amide): -0.35Reveals the partial charges on individual atoms, highlighting potential sites for electrostatic interactions.

The calculated Mulliken atomic charges highlight the electronegative nature of the carbonyl oxygen and the nitrogen atoms of both the amine and amide functional groups, suggesting these as likely sites for hydrogen bonding and other electrostatic interactions. nih.gov The HOMO-LUMO gap provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms. The piperidin-2-one ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov However, slight distortions from the ideal chair geometry can occur due to the presence of substituents.

Molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of the molecule over time in a specified environment, such as in explicit solvent. researchgate.net These simulations can reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, which are crucial for understanding its behavior in a biological context. researchgate.netresearchgate.net

Table 2: Conformational States of this compound
ConformationRelative Energy (kcal/mol)Key Dihedral AnglesDescription
Chair (Equatorial)0.0C6-N1-C2-C3 ≈ -60°The aminopropyl side chain is in an equatorial position, minimizing steric hindrance. This is the predicted global minimum energy conformation.
Chair (Axial)~2.5C6-N1-C2-C3 ≈ 60°The aminopropyl side chain is in an axial position, leading to some steric strain.
Twist-Boat~5.0-A higher energy, more flexible conformation of the piperidin-2-one ring.

The conformational flexibility of the aminopropyl side chain also plays a significant role in how the molecule can interact with its environment. The multiple rotatable bonds in this chain allow it to adopt various orientations, which could be critical for binding to a specific target.

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of newly synthesized compounds. rsc.org The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations. rsc.orgualberta.ca These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H ShiftPredicted ¹³C Shift
C2 (C=O)-172.5
C32.35 (t)31.0
C41.80 (m)21.5
C51.75 (m)23.0
C63.30 (t)48.0
C1' (CH₂-N)3.45 (t)45.5
C2' (CH₂)1.90 (p)28.0
C3' (CH₂-NH₂)2.80 (t)39.0
NH₂1.50 (s, br)-

Similarly, the vibrational frequencies in the IR spectrum can be calculated to identify characteristic absorption bands corresponding to specific functional groups. For this compound, key predicted IR peaks would include a strong absorption for the C=O stretch of the amide, N-H stretching for the primary amine, and various C-H and C-N stretching and bending vibrations.

Structure-property relationships, often explored through Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its properties. acs.org For piperidine (B6355638) derivatives, QSAR studies have shown that descriptors related to partial charge and hydrophobicity can be important for their biological activity. nih.gov

Rational Design of Novel Analogs through In Silico Approaches

The insights gained from computational studies can guide the rational design of novel analogs of this compound with potentially enhanced properties. nih.gov By modifying the structure in silico and predicting the properties of the new molecules, researchers can prioritize which compounds to synthesize, saving time and resources.

For instance, based on the electronic properties, one could design analogs with altered electron-donating or -accepting capabilities by introducing substituents on the piperidine ring or the aminopropyl chain. Conformational analysis of these new designs would help to understand how structural modifications affect the molecule's shape and flexibility. acs.org

Table 4: In Silico Design Strategies for Novel Analogs
Modification StrategyRationaleExample AnalogPredicted Property Change
Substitution on the piperidine ringTo modulate lipophilicity and introduce new interaction points.4-fluoro-1-(3-aminopropyl)piperidin-2-oneIncreased lipophilicity, potential for halogen bonding.
Modification of the aminopropyl chainTo alter basicity and hydrogen bonding capacity.1-(4-aminobutyl)piperidin-2-oneIncreased chain length could improve binding to some targets.
Introduction of aromatic groupsTo introduce pi-stacking interactions.1-(3-(phenylamino)propyl)piperidin-2-onePotential for enhanced binding to aromatic pockets in proteins.

These in silico design strategies provide a powerful and efficient way to explore the chemical space around this compound, facilitating the discovery of new compounds with desired characteristics. The integration of quantum mechanics, molecular dynamics, and QSAR modeling offers a comprehensive computational workflow for the characterization and optimization of this and other related molecules. ajchem-a.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(3-Aminopropyl)piperidin-2-one. One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of its constituent parts: the piperidin-2-one ring and the N-aminopropyl side chain. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables outline the predicted chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs, such as N-substituted piperidines and related lactams. rsc.orgacs.orgkfupm.edu.salibretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-3~2.3Multiplet
H-4~1.8Multiplet
H-5~1.8Multiplet
H-6~3.2Triplet
H-1'~3.4Triplet
H-2'~1.7Multiplet
H-3'~2.7Triplet
-NH₂~1.5-3.0Broad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (C=O)~170-175
C-3~30-35
C-4~20-25
C-5~20-25
C-6~45-50
C-1'~40-45
C-2'~25-30
C-3'~40-45

To confirm the predicted structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is employed. walisongo.ac.idipb.ptemerypharma.comyoutube.comlibretexts.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the piperidin-2-one ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6) and in the aminopropyl side chain (e.g., H-1' with H-2', and H-2' with H-3'). walisongo.ac.idnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govhmdb.caresearchgate.netnih.gov It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal at ~3.2 ppm (H-6) would show a cross-peak with the carbon signal at ~45-50 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.ptlibretexts.orgmdpi.com It is crucial for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations between the H-1' protons of the side chain and the C-2 and C-6 carbons of the piperidin-2-one ring, confirming the point of attachment. It would also show a correlation between the H-6 protons and the carbonyl carbon (C-2).

The piperidin-2-one ring is not planar and can exist in different conformations, such as chair and boat forms. acs.orgresearchgate.net Furthermore, rotation around the N-C(O) amide bond can be restricted, leading to the existence of rotamers. researchgate.netbeilstein-journals.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful technique to study these conformational dynamics. nih.govacs.orgrsc.orgnih.gov

By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barriers for conformational changes, such as ring inversion and amide bond rotation. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single averaged signal. From the coalescence temperature and the chemical shift difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. Studies on similar N-substituted piperazines have shown that energy barriers for such processes are typically in the range of 56 to 80 kJ/mol. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₆N₂O), which has a calculated exact mass of 156.1263 g/mol . achemblock.com This high level of accuracy helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

PropertyValue
Molecular FormulaC₈H₁₆N₂O
Calculated Exact Mass156.1263
Ionization ModeESI+
Observed Ion [M+H]⁺157.1335

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). researchgate.netscielo.brresearchgate.netrsc.org The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, the protonated molecule [M+H]⁺ (m/z 157) would be selected as the precursor ion. The expected fragmentation pathways would involve cleavages at the weakest bonds, primarily the C-N and C-C bonds of the side chain and the amide bond in the ring.

Predicted Key Fragmentations in the ESI-MS/MS Spectrum of this compound:

Loss of the aminopropyl side chain: Cleavage of the N-C1' bond could lead to a fragment ion corresponding to the protonated piperidin-2-one ring (m/z 100).

Cleavage within the side chain: Fragmentation of the aminopropyl chain could result in various smaller fragment ions. For example, the loss of ammonia (B1221849) (NH₃) from the side chain is a common fragmentation pathway for primary amines.

Ring opening: The lactam ring can undergo cleavage, leading to characteristic fragment ions.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 157)

m/z (Product Ion)Proposed Structure/Loss
140[M+H - NH₃]⁺
114[M+H - C₃H₇N]⁺
100[Piperidin-2-one + H]⁺
86[C₅H₁₂N]⁺
70[C₄H₈N]⁺
56[C₃H₆N]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups. researchgate.net

N-H stretch: The primary amine (-NH₂) group will exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=O stretch: A strong absorption band for the amide carbonyl (C=O) group will be present in the range of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

N-H bend: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹. researchgate.net

C-N stretch: The C-N stretching vibrations for both the amine and the amide will appear in the fingerprint region (1000-1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C-C bond vibrations within the piperidine (B6355638) ring and the aminopropyl chain would be more prominent in the Raman spectrum. The carbonyl C=O stretch is also Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Peaks for this compound

Functional GroupVibrationPredicted IR Peak (cm⁻¹)Predicted Raman Peak (cm⁻¹)
Primary Amine (-NH₂)N-H stretch3300-3500 (two bands)3300-3500 (two bands)
Amide (Lactam)C=O stretch1630-1680 (strong)1630-1680 (moderate)
Primary Amine (-NH₂)N-H bend1590-1650Weak
Alkyl C-HC-H stretch2850-29602850-2960
Amine/AmideC-N stretch1000-1350Moderate

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and stereochemistry.

As of the latest literature review, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the methodology that would be employed for its structural elucidation is well-established. The process would involve growing a single crystal of the compound suitable for diffraction, which can be a challenging step requiring the screening of various solvents and crystallization conditions.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions and the space group. For a related compound, N-[3-(dimethylamino)propyl]-N′,N′,N′′,N′′-tetramethyl-N-(N,N,N′,N′-tetramethylformamidiniumyl)guanidinium bis(tetraphenylborate), a salt containing a substituted aminopropyl chain, the structure was solved and refined to provide detailed bond parameters. researchgate.net A similar analysis for this compound would yield precise data on the conformation of the piperidin-2-one ring and the aminopropyl side chain.

The expected crystallographic data that would be determined is summarized in the table below.

Table 1. Hypothetical Crystallographic Data Parameters for this compound.

Parameter Description Example Value
Formula The chemical formula of the compound. C₈H₁₆N₂O
Formula Weight The molecular weight of the compound. 156.23 g/mol
Crystal System The crystal system (e.g., monoclinic, orthorhombic). Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a, b, c The lengths of the unit cell axes in angstroms (Å). a = 10.5 Å, b = 8.2 Å, c = 12.1 Å
α, β, γ The angles of the unit cell in degrees (°). α = 90°, β = 95.5°, γ = 90°
Volume (V) The volume of the unit cell in cubic angstroms (ų). 1035 ų
Z The number of molecules in the unit cell. 4

| Density (calc.) | The calculated density of the crystal. | 1.25 g/cm³ |

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques are indispensable for assessing the purity and, where applicable, the enantiomeric composition of chemical compounds. For this compound, which contains a primary amine and a lactam, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, which lacks a strong chromophore, detection can be a challenge.

Purity Analysis: For purity assessment, a reversed-phase HPLC method using a C18 column is typically developed. Since the compound has limited UV absorbance, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity, confirming the mass of the parent compound and any impurities.

Enantiomeric Excess Analysis: Since this compound is a chiral molecule (if derived from a chiral precursor or resolved), determining its enantiomeric excess (e.e.) is crucial. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. nih.govmdpi.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly effective for separating enantiomers of various amine-containing compounds. mdpi.comnih.gov

A second approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct separation on a CSP is often preferred due to its simplicity. For the analogous compound 3-aminopiperidine, a chiral HPLC method was developed that involved derivatization with p-toluenesulfonyl chloride to introduce a chromophore, followed by separation on a Chiralpak AD-H column. nih.gov This allowed for sensitive UV detection at 228 nm. nih.gov A similar strategy could be applied to this compound.

Table 2. Illustrative HPLC Conditions for Chiral Separation of an Aminopiperidine Analog.

Parameter Condition Reference
Instrument High-Performance Liquid Chromatograph with UV Detector nih.gov
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 0.1% Diethylamine in Ethanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 228 nm nih.gov
Column Temp. 25 °C

| Result | Baseline resolution of enantiomers (>4.0) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, direct GC analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. researchgate.net

To overcome these issues, derivatization is required to convert the polar primary amine and the lactam's N-H group (if susceptible) into less polar, more volatile functional groups. researchgate.net

Derivatization: Common derivatization strategies for amines include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amine with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable, volatile amide derivatives. researchgate.netsemanticscholar.org This approach has been successfully used for the GC-MS analysis of long-chain N-alkyl-1,3-propanediamines. researchgate.net

Analysis and Fragmentation: Once derivatized, the sample is injected into the GC-MS. The compounds are separated on a capillary column (e.g., a 5% phenyl polymethylsiloxane phase) and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular ion peak (or a peak related to it) and a unique fragmentation pattern that serves as a chemical fingerprint for identification. For the di-TFA derivative of a related N-alkyl-1,3-propanediamine, characteristic fragment ions are observed that allow for unambiguous identification. researchgate.net A similar detailed fragmentation analysis would be expected for the derivatized this compound.

Table 3. Prospective GC-MS Analysis Parameters for Derivatized this compound.

Parameter Description
Derivatizing Agent Pentafluoropropionic Anhydride (PFPA) or BSTFA
GC Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Inlet Temperature 250-280 °C
Oven Program Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C)
Ionization Mode Electron Ionization (EI), 70 eV
MS Analyzer Quadrupole or Ion Trap

| Expected Fragmentation | Cleavage alpha to the nitrogen atoms and characteristic losses of the derivatizing groups. |

Future Research Trajectories and Interdisciplinary Outlook

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. researchgate.net For a compound like 1-(3-aminopropyl)piperidin-2-one, AI and machine learning (ML) offer powerful tools to overcome synthetic challenges and explore novel chemical space.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even devise entire synthetic routes from scratch. nih.gov This data-driven approach, known as computer-aided synthesis planning (CASP), can significantly accelerate the "make" phase of the research cycle. nih.gov For this compound, AI could be employed to:

Optimize Synthesis: Predict reaction yields and identify the most efficient and sustainable conditions (e.g., catalysts, solvents, temperatures) for its synthesis, minimizing resource-intensive trial-and-error experimentation. researchgate.net

Predict Derivatives: Generate libraries of virtual derivatives by modeling reactions at the primary amine or on the piperidone ring, and then score these derivatives for desired physicochemical properties.

Automated Platforms: Integrate predictive models with automated synthesis robots, like the 'RoboChem' platform, to enable high-throughput synthesis and screening of novel analogs around the clock. uva.nl

The application of AI in this context relies on three core components: extensive data, effective molecular representations (like SMILES or InChI), and robust predictive models. arxiv.org

AI/ML Application Area Objective for this compound Required Inputs for Model Potential Output/Benefit
Forward-Reaction Prediction Predict the product of reacting the compound with novel reagents.Reactant structures (SMILES), reagents, conditions.Validation of proposed synthetic steps; discovery of new products.
Retrosynthetic Planning Propose novel, efficient synthetic routes to the core scaffold.Target molecule structure (this compound).Time and resource savings; identification of more sustainable pathways.
Condition Recommendation Optimize the yield for derivatization reactions (e.g., acylation of the amine).Reactants, desired product.Maximized reaction yields and selectivity; reduced experimental effort. researchgate.net

Exploration of Unconventional Reactivity and Transformation Pathways

The structure of this compound contains multiple reactive sites: the secondary nitrogen within the lactam, the carbonyl group, the primary amine of the side chain, and the C-H bonds of the piperidine (B6355638) ring. Future research could move beyond conventional amine and amide chemistry to explore more unconventional transformations.

Potential research avenues include:

Ring-Opening Polymerization (ROP): The lactam moiety makes it a candidate monomer for ROP, potentially yielding novel polyamides with pendant aminopropyl groups. These functional groups could be used for cross-linking or for grafting other molecules, leading to advanced materials with tailored properties.

C-H Activation: Developing methods for the selective functionalization of the C-H bonds on the piperidone ring would open up pathways to a wide array of complex derivatives that are currently difficult to access. This would allow for the introduction of new substituents while preserving the core structure.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive reactions can provide access to unique reactive intermediates and transformation pathways not achievable with traditional thermal methods. This could enable novel cyclizations, cross-couplings, or functional group interconversions involving the this compound scaffold.

Development of Next-Generation Catalytic Systems

The exploration of the unconventional reactivity described above hinges on the development of new catalytic systems. Piperidone and piperidine scaffolds are prevalent in many biologically active compounds, making the development of catalytic methods for their synthesis and modification a key research area. researchgate.netresearchgate.net

Future catalytic research related to this compound could focus on:

Asymmetric Catalysis: The development of chiral catalysts (organocatalysts, transition metal complexes, or enzymes) could enable the enantioselective synthesis of chiral derivatives. Introducing stereocenters into the piperidone ring can profoundly influence the biological activity and physicochemical properties of the resulting molecules. researchgate.net

Enzymatic Catalysis: Biocatalysts, such as engineered enzymes, offer high selectivity and the ability to operate under mild, environmentally friendly conditions. Enzymes could be developed to perform selective acylation of the primary amine in the presence of the lactam or to catalyze ring modifications with high precision.

Tandem Catalysis: Designing catalytic processes where multiple transformations occur in a single pot (a "tandem" or "cascade" reaction) can dramatically improve synthetic efficiency. For example, a catalytic system could be developed to first functionalize the ring via C-H activation and then use the primary amine for a subsequent intramolecular cyclization, rapidly building molecular complexity.

Catalytic Approach Target Transformation Potential Catalyst Type Significance for this compound
Asymmetric Catalysis Enantioselective alkylation or arylation of the piperidone ring.Chiral phase-transfer catalysts; chiral transition metal complexes.Access to single-enantiomer derivatives for stereospecific applications.
Biocatalysis Regioselective acylation of the primary amine.Lipases, acyltransferases."Green" chemistry approach with high selectivity and mild conditions.
Photoredox Catalysis C-H functionalization or decarboxylative coupling at the amine.Iridium or ruthenium photocatalysts.Access to novel reactivity and complex molecular architectures.

Emerging Applications in Chemical Biology beyond Drug Discovery

While the piperidine scaffold is a common feature in drug discovery, the unique structure of this compound makes it an attractive tool for chemical biology applications that aim to probe biological systems rather than solely create therapeutics. openaccessgovernment.orgnih.gov

The primary amine serves as a versatile chemical handle for conjugation, allowing the piperidone core to be developed into:

Chemical Probes: The amine can be readily attached to reporter tags such as fluorophores (for imaging), biotin (B1667282) (for affinity-based protein purification), or photo-cross-linkers (to identify binding partners in a cellular context).

Fragment-Based Ligand Discovery (FBLD): The compound itself is a small, functionalized molecule, making it an ideal starting point or "fragment" for FBLD. Screening it against protein targets could identify weak but highly efficient interactions, which can then be optimized into more potent binders.

Scaffolds for Proteolysis-Targeting Chimeras (PROTACs): The structure could potentially be elaborated into a ligand for an E3 ubiquitin ligase or a target protein, forming one part of a PROTAC molecule designed to induce the degradation of a specific protein of interest.

Tools for Studying Inflammasomes: Related piperidine-containing structures have been investigated as inhibitors of the NLRP3 inflammasome. mdpi.com this compound could serve as a starting scaffold to build new chemical probes to study the assembly and regulation of such multiprotein complexes involved in inflammation.

Multidisciplinary Collaborations and Translational Research Opportunities

The future exploration of this compound will necessitate a highly collaborative approach, bridging multiple scientific fields. The complexity of the outlined research trajectories requires a departure from siloed research efforts.

Chemistry and Computer Science: Synthetic chemists can collaborate with data scientists to develop and refine the AI/ML models for synthesis planning and property prediction. nih.gov This synergy can create a rapid design-build-test-learn cycle.

Synthetic Chemistry and Chemical Biology: The design and creation of novel chemical probes based on the this compound scaffold require a close partnership between chemists who synthesize the molecules and biologists who use them to investigate cellular pathways. openaccessgovernment.org

Chemistry and Materials Science: Collaborations with materials scientists could lead to the development of novel polymers or functional materials derived from the ring-opening of the lactam, exploring applications in areas like hydrogels, coatings, or drug-delivery systems.

Academia and Industry: Translational research opportunities could be pursued through partnerships between academic labs performing foundational research and pharmaceutical or biotechnology companies. openaccessgovernment.org Such collaborations are crucial for advancing promising discoveries from the laboratory toward real-world applications. For instance, the discovery of a fragment hit in an academic screen could be licensed to an industrial partner for extensive optimization and development.

By fostering these interdisciplinary relationships, the scientific community can fully harness the latent potential of the this compound scaffold, driving innovation in synthesis, materials, and the life sciences.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(3-Aminopropyl)piperidin-2-one be confirmed experimentally?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the piperidin-2-one ring and aminopropyl side chain. Key signals include the carbonyl (C=O) peak at ~170 ppm in 13C^{13} \text{C}-NMR and splitting patterns for the propylamine group in 1H^1 \text{H}-NMR .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 170.14 (C9_9H18_{18}N2_2O) and fragmentation patterns consistent with the aminopropyl-piperidinone backbone .
  • Infrared (IR) Spectroscopy : Identify the amide C=O stretch (~1640–1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Q. What are the recommended synthetic routes for this compound?

  • Methodology :

  • Lactam Cyclization : React 4-(3-aminopropyl)pentanoic acid with a coupling agent (e.g., EDC/HOBt) to form the lactam ring. Optimize reaction temperature (40–60°C) and solvent (DMF or THF) to minimize side products .
  • Reductive Amination : Use piperidin-2-one and 3-aminopropanaldehyde in the presence of NaBH3_3CN. Monitor pH (7–8) to ensure efficient imine formation .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<0.5%) .
  • Elemental Analysis : Verify C, H, N composition (theoretical: C 63.50%, H 10.66%, N 16.46%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 1H^1 \text{H}-NMR shifts) be resolved during structural validation?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening. For example, resolve overlapping peaks at 25°C by cooling to −40°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons. The aminopropyl chain’s CH2_2 groups correlate with adjacent NH and piperidine protons .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodology :

  • Protection/Deprotection : Protect the primary amine (e.g., with Boc groups) before lactam cyclization to prevent unwanted nucleophilic attacks .
  • Flow Chemistry : Improve heat/mass transfer to reduce dimerization or over-reduction byproducts .

Q. How does this compound interact with polymer matrices in material science applications?

  • Methodology :

  • DSC/TGA : Analyze thermal stability (decomposition >250°C) and glass transition temperatures (TgT_g) when grafted onto polymers like PEK-Cardo for fuel cell membranes .
  • Conductivity Studies : Measure proton conductivity (σ) under humidified conditions (80–120°C) to assess suitability for high-temperature PEMs .

Q. What computational approaches predict the compound’s reactivity in drug design?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic sites (e.g., NH2_2 group) for covalent inhibitor design .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinesin inhibitors) using AutoDock Vina. Focus on piperidinone’s carbonyl as a hydrogen bond acceptor .

Data Contradiction Analysis

Observation Possible Causes Resolution References
Discrepancies in melting pointsPolymorphism or solvent residuesRecrystallize from ethanol/water (9:1)
Variable HPLC retention timesColumn aging or mobile phase pH fluctuationsStandardize pH (2.5–3.0) with 0.1% TFA
Conflicting bioactivity resultsImpurity profiles or assay conditionsUse orthogonal assays (e.g., SPR vs. ELISA)

Key Research Applications

  • Pharmaceuticals : Intermediate for kinesin inhibitors (e.g., ispinesib mesylate) targeting cancer .
  • Materials Science : Grafting agent for high-temperature polymer electrolyte membranes (HT-PEMs) .
  • Catalysis : Ligand precursor for asymmetric synthesis via coordination to transition metals .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.